molecular formula C8H12ClN3O2S B1380091 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride CAS No. 1607276-71-0

1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride

Cat. No.: B1380091
CAS No.: 1607276-71-0
M. Wt: 249.72 g/mol
InChI Key: MODASJXENAYLLO-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-aminoethylamine with benzothiadiazole derivatives under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Scientific Research Applications

This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique reactivity and structural features make it a valuable reagent for synthesizing complex molecules and studying biochemical processes.

Chemistry: It is used as a building block in organic synthesis, enabling the creation of diverse chemical structures. Biology: The compound is employed in studying enzyme mechanisms and protein interactions. Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents. Industry: Its applications extend to material science and the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, altering metabolic pathways.

  • Receptors: It can bind to receptors, triggering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)piperazine: A compound with a similar structure but different functional groups.

  • 2-Maleimidoethylamine hydrochloride: Another compound with comparable reactivity and applications.

Uniqueness: 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride stands out due to its specific structural features and reactivity profile, making it distinct from other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

2-(2,2-dioxo-1H-2λ6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c9-5-6-11-8-4-2-1-3-7(8)10-14(11,12)13;/h1-4,10H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODASJXENAYLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NS(=O)(=O)N2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607276-71-0
Record name 1-(2-aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride
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